molecular formula C27H30O17 B12939152 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

Cat. No.: B12939152
M. Wt: 626.5 g/mol
InChI Key: VMOKZQAQPBUNRW-MHJZMORDSA-N
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Description

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the flavonoid family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups present in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying flavonoid chemistry and synthesis.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses. The exact mechanism of action may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Luteolin: Exhibits a range of biological activities, including anti-inflammatory and neuroprotective effects.

Uniqueness

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is unique due to its specific glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids.

Properties

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

InChI

InChI=1S/C27H30O17/c28-6-12-15(33)18(36)20(38)26(40-12)43-23-11(32)5-10(31)14-17(35)25(22(42-24(14)23)8-1-3-9(30)4-2-8)44-27-21(39)19(37)16(34)13(7-29)41-27/h1-5,12-13,15-16,18-21,26-34,36-39H,6-7H2/t12-,13-,15+,16+,18+,19+,20-,21-,26+,27+/m1/s1

InChI Key

VMOKZQAQPBUNRW-MHJZMORDSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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